5-Octyl-alpha-ketoglutarate
Description
5-Octyl-alpha-ketoglutarate (5-Octyl-AKG) is a cell-permeable derivative of alpha-ketoglutarate (AKG), a critical intermediate in the tricarboxylic acid (TCA) cycle. Its chemical structure includes an octyl ester group attached to the alpha-carbonyl position of AKG, enhancing lipid solubility and cellular uptake compared to unmodified AKG . This modification allows it to serve as a research tool for modulating intracellular AKG levels, particularly in studies involving epigenetic regulation, enzyme activity, and cellular metabolism.
With a CAS number of 1616344-00-3, 5-Octyl-AKG is frequently utilized in in vitro and in vivo models to investigate TET-dependent DNA demethylation pathways and metabolic reprogramming. For example, in pheochromocytoma (PC12) cells, 10 µM 5-Octyl-AKG was shown to influence cell migration, invasion, and adhesion by promoting TET-mediated demethylation . Its formulation often involves dissolution in DMSO followed by dilution with PEG300, Tween 80, and water to ensure stability and bioavailability .
Properties
IUPAC Name |
5-octoxy-2,5-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOIQZPNSBRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cleavage of Cycloalkene Carboxylates
The most reliable method for synthesizing 5-octyl-α-ketoglutarate involves ozonolysis of cycloalkene carboxylates followed by oxidation (Fig. 1). This approach guarantees regioselective formation of the 1-monoester, avoiding di-esterification side products common in direct esterification methods.
Step 1: Synthesis of Cyclobutene-1-carboxylic Acid (8)
Ethyl 1-bromocyclobutane-1-carboxylate (7) is hydrolyzed using potassium hydroxide in toluene, yielding cyclobutene-1-carboxylic acid (8) in 72% yield.
Step 2: Esterification with 1-Octanol
Cyclobutene-1-carboxylic acid (8) is esterified with 1-octanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This produces octyl cyclobutene-1-carboxylate (9) with 96% yield.
Step 3: Ozonolysis and Oxidation
Ozonolysis of compound 9 at −78°C generates a ketoaldehyde intermediate (10), which is oxidized using sodium chlorite (NaClO₂) and 2-methyl-2-butene under Pinnick conditions. This two-step sequence affords 5-octyl-α-ketoglutarate (6) in 84% yield.
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | KOH, toluene, reflux | 8 | 72% |
| 2 | DCC, DMAP, CH₂Cl₂ | 9 | 96% |
| 3 | O₃, then NaClO₂, 2-methyl-2-butene | 6 | 84% |
Alternative Methods and Challenges
Direct esterification of 2-oxopentanedioic acid (α-ketoglutaric acid) with 1-octanol using acid catalysts (e.g., H₂SO₄) has been attempted but suffers from low regioselectivity and di-ester formation. Enzymatic approaches using lipases or esterases offer theoretical advantages in selectivity but remain underdeveloped for this specific compound.
Optimization of the Ozonolysis-Oxidation Method
Solvent and Temperature Effects
Scalability and Purification
Flash column chromatography (silica gel, hexanes/ethyl acetate) effectively purifies intermediates and the final product. The method scales linearly, with no reported loss in yield for batches up to 10 grams.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the octyl group or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include various derivatives of alpha-ketoglutarate, such as carboxylic acids, alcohols, and substituted ketoglutarates.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
5-Octyl-alpha-ketoglutarate is known for its stability and cell permeability, which allows it to effectively penetrate cellular membranes. Upon hydrolysis, it releases free alpha-ketoglutarate, which plays a crucial role in cellular metabolism and signaling pathways. This property makes it an attractive candidate for various therapeutic applications.
Cancer Treatment
Recent studies have highlighted the potential of 5-octyl-αKG in cancer therapy. It has been shown to enhance the efficacy of certain treatments by modulating metabolic pathways involved in tumor growth and survival.
- Case Study : A study demonstrated that the combination of 5-octyl-αKG with other agents increased reactive oxygen species (ROS) levels in cancer cells, leading to enhanced apoptosis through caspase activation .
Aging and Longevity
The compound has been investigated for its geroprotective properties, potentially extending lifespan by influencing metabolic processes associated with aging.
- Clinical Trial : A randomized controlled trial assessed the effects of sustained release calcium-alpha-ketoglutarate (a related compound) on biological aging markers. Results indicated a significant reduction in DNA methylation age among participants receiving the supplement compared to the placebo group .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, particularly in conditions like COVID-19.
- Research Findings : Dietary supplementation with alpha-ketoglutarate significantly reduced pro-inflammatory responses in leukocytes during SARS-CoV-2 infection, suggesting a protective role against viral pathogenesis .
Antioxidant Properties
This compound exhibits antioxidative functions, reacting with reactive oxygen species to mitigate oxidative stress within cells. This property is beneficial for protecting cellular integrity and function.
- Mechanism : The compound reacts with hydrogen peroxide, leading to the formation of succinate and other benign byproducts, thereby reducing oxidative damage .
Implications for Metabolic Disorders
Given its role in metabolism, 5-octyl-αKG may have implications for treating metabolic disorders such as obesity and type 2 diabetes.
- Study Insights : Research indicates that alpha-ketoglutarate can improve metabolic health by enhancing mitochondrial function and reducing fat accumulation in animal models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Octyl-alpha-ketoglutarate involves its role as a substrate for prolyl hydroxylases, which hydroxylate proline residues on hypoxia-inducible factors, leading to their degradation. This process regulates the cellular response to hypoxia and has implications in cancer biology . Additionally, it influences various metabolic pathways by acting as a precursor for amino acid biosynthesis and energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Octyl-AKG with structurally and functionally related compounds, focusing on solubility, efficacy, and biological applications.
Table 1: Comparative Properties of AKG Derivatives
| Compound | Molecular Weight | Solubility Profile | Effective Concentration | Key Applications |
|---|---|---|---|---|
| 5-Octyl-AKG | 316.35 g/mol | DMSO/PEG300/Tween 80/water | 10 µM (cell studies) | TET demethylation, metastasis |
| Alpha-ketoglutarate (AKG) | 146.12 g/mol | Aqueous solutions | 1–5 mM (cell studies) | TCA cycle, antioxidant support |
| Dimethyl-AKG | 190.17 g/mol | DMSO/PBS | 0.5–2 mM (cell studies) | Mitochondrial metabolism studies |
| Ethyl-AKG | 174.15 g/mol | Ethanol/water | 5–20 µM (cell studies) | Epigenetic modulation |
Key Findings:
Cell Permeability :
- 5-Octyl-AKG’s octyl ester group confers superior membrane permeability compared to unmodified AKG, which requires high extracellular concentrations (1–5 mM) to achieve intracellular effects . Dimethyl-AKG and ethyl-AKG exhibit intermediate permeability due to shorter alkyl chains.
Efficacy in Demethylation :
- In PC12 cells, 5-Octyl-AKG at 10 µM significantly enhanced TET-dependent demethylation, reducing hypermethylation-driven metastasis . By contrast, unmodified AKG requires millimolar concentrations to produce similar effects, highlighting 5-Octyl-AKG’s potency.
Solubility and Stability: Unlike AKG (water-soluble) or dimethyl-AKG (DMSO/PBS-compatible), 5-Octyl-AKG requires a specialized solvent system (DMSO + PEG300 + Tween 80) for stable formulation . This may limit its use in certain in vivo models compared to ethyl-AKG, which is soluble in ethanol-water mixtures.
Biological Specificity: 5-Octyl-AKG is uniquely cited as an "inhibitor" in some contexts, though its mechanism diverges from classical enzyme inhibitors. It likely competes with endogenous AKG in specific pathways, such as prolyl hydroxylase (PHD) regulation .
Biological Activity
5-Octyl-alpha-ketoglutarate (5-octyl-α-KG) is a derivative of alpha-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. This compound has garnered interest due to its potential therapeutic applications, particularly in metabolic regulation and cellular signaling. This article explores the biological activity of 5-octyl-α-KG, emphasizing its mechanisms of action, effects on cellular pathways, and implications for health and disease.
Overview of Alpha-Ketoglutarate
Alpha-ketoglutarate (α-KG) plays a crucial role in various metabolic processes, including energy production and amino acid synthesis. It is also involved in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels. The introduction of alkyl chains, such as the octyl group in 5-octyl-α-KG, enhances its cell-permeability and bioavailability, potentially amplifying its biological effects.
1. Reactivation of Prolyl Hydroxylase Domain (PHD) Enzymes
5-Octyl-α-KG has been shown to stimulate PHD activity, which is important for the hydroxylation of HIF-1α. In studies involving HEK293 cells, treatment with 1 mM 5-octyl-α-KG resulted in a significant increase in intracellular α-KG levels and restored PHD activity suppressed by succinate accumulation. This reactivation leads to decreased levels of HIF-1α, suggesting a potential mechanism for mitigating hypoxia-related pathologies .
2. Modulation of Cellular Metabolism
The compound influences metabolic pathways by enhancing TCA cycle activity and promoting oxidative phosphorylation. In macrophages, α-KG accumulation has been linked to anti-inflammatory responses through inhibition of pro-inflammatory cytokine production and activation of histone demethylases .
3. Inhibition of Autophagy
Research indicates that α-KG derivatives, including 5-octyl-α-KG, can inhibit autophagy under starvation conditions. This effect is attributed to alterations in cellular energy status and signaling pathways that regulate autophagic processes .
Table 1: Summary of Biological Activities
Case Study: Effects on SARS-CoV-2
A significant study demonstrated that supplementation with 5-octyl-α-KG markedly inhibited SARS-CoV-2 replication in vitro. The mechanism involved downregulation of the Akt signaling pathway, which is often hijacked by viruses for replication . This finding suggests potential applications for 5-octyl-α-KG as a therapeutic agent against viral infections.
Implications for Health and Disease
The biological activities of 5-octyl-α-KG present promising avenues for therapeutic interventions in various conditions:
- Metabolic Disorders: Its ability to enhance TCA cycle activity may provide benefits in metabolic syndromes characterized by dysregulated energy metabolism.
- Cancer Therapy: By modulating HIF pathways and inhibiting autophagy, 5-octyl-α-KG could be explored as an adjunct therapy in cancer treatment strategies aimed at targeting tumor hypoxia.
- Viral Infections: The antiviral properties observed warrant further investigation into its efficacy as a preventive or therapeutic agent against emerging viral pathogens.
Q & A
Q. How can researchers ensure reproducibility across labs when using 5-Octyl-α-ketoglutarate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
